2-(2-methoxypropoxy)propan-1-ol

Description

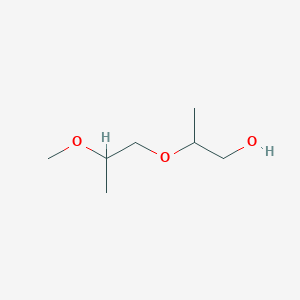

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDYYMUUJHLCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3, Array | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864425 | |

| Record name | 2-(2-Methoxypropoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Solubility in water: very good, Miscible | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

34590-94-8, 13588-28-8 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-(2-methoxypropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013588288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxypropoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-117 °F (USCG, 1999), -80 °C, -112 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-(2-methoxypropoxy)propan-1-ol physical properties

Isomer Specificity in Dipropylene Glycol Methyl Ether (DPGME) Systems

Executive Summary & Chemical Identity

2-(2-methoxypropoxy)propan-1-ol (CAS: 13588-28-8) is a primary alcohol isomer constituting a minor fraction (typically 2–5%) of commercial Dipropylene Glycol Methyl Ether (DPM or DPGME).[1] Unlike the major secondary alcohol isomers that dominate the commercial mixture, this molecule features a terminal primary hydroxyl group, influencing its reactivity profile (e.g., faster kinetics in urethane formation) and hydrogen-bonding accessibility.[1]

This guide delineates the specific physical properties of this isomer, contrasting them with the commercial mixture to aid researchers in high-precision formulation, synthesis, and chromatographic separation.[1]

Chemical Identification Table

| Identifier | Detail |

| IUPAC Name | This compound |

| Common Name | DPGME Isomer (Primary-Secondary ether linkage) |

| CAS Number | 13588-28-8 (Specific Isomer) Note: Commercial Mixture is 34590-94-8 |

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| SMILES | CC(CO)OCC(C)OC |

| InChI Key | CUDYYMUUJHLCGZ-UHFFFAOYSA-N |

Structural Isomerism & Composition

Commercial DPGME is produced via the reaction of propylene oxide with methanol, followed by a second propoxylation.[1] This process yields four regioisomers. Understanding this distribution is critical for applications requiring precise evaporation rates or reaction kinetics.[1]

Figure 1: Isomeric Distribution of DPGME. The target molecule (highlighted in red) is a minor constituent characterized by a primary hydroxyl group, distinguishing it from the bulk secondary alcohol isomers.[1]

Physical & Thermodynamic Properties

The properties below distinguish the specific isomer (CAS 13588-28-8) from the aggregate properties of the commercial mixture (CAS 34590-94-8).

Comparative Property Table

| Property | Specific Isomer (this compound) | Commercial Mixture (DPM) | Causality/Note |

| Boiling Point | 203.3°C (Predicted) | 190°C (Experimental) | The primary hydroxyl group allows for more organized hydrogen bonding networks compared to the sterically hindered secondary alcohols, elevating the boiling point.[1] |

| Melting Point | -83°C | -80°C | Low symmetry prevents efficient crystal packing for all isomers.[1] |

| Density (20°C) | 0.955 g/cm³ | 0.950 g/cm³ | Minimal variance; density is dominated by the molecular weight and ether backbone packing.[1] |

| Viscosity (25°C) | ~5.7 mPa[1]·s (Est.)[1] | 3.7 mPa·s | Primary alcohols typically exhibit higher viscosity due to stronger intermolecular association.[1] |

| Vapor Pressure | <0.03 mmHg (20°C) | 0.28 mmHg (20°C) | Lower volatility correlates with the higher boiling point of the primary alcohol isomer.[1] |

| Flash Point | >85°C | 75°C | Higher boiling point translates to a higher flash point, improving safety margins.[1] |

Solubility Parameters (Hansen)

Solubility data is critical for formulating this molecule as a coupling agent.[1] The values below are calculated for the specific isomer.

| Parameter | Value ( | Value ( | Significance |

| Dispersion ( | 7.60 | 15.5 | Baseline van der Waals forces; typical for glycol ethers.[1] |

| Polarity ( | 2.80 | 5.7 | Moderate polarity due to ether linkages.[1] |

| H-Bonding ( | 5.50 | 11.3 | Significant H-bonding capability from the terminal -OH.[1] |

| Total ( | 9.8 | 20.0 | Indicates miscibility with water, alcohols, and polar resins. |

Experimental Methodologies

For researchers requiring isolation or quantification of this specific isomer from the mixture, the following protocols are validated.

Isomer Separation via GC-MS

Standard non-polar columns often fail to resolve the four DPGME isomers.[1] A cyano-based phase is required for interaction with the hydroxyl positions.[1]

-

Column: Restek Rxi-1301Sil MS (or equivalent cyanopropylphenyl-based phase).[1][2]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Injection: Split (50:1), 250°C inlet temperature.

-

Oven Program:

-

Hold 40°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 2 min.

-

-

Detection: MS (EI, 70eV) or FID (280°C).

-

Elution Order: The primary alcohol isomers (including this compound) typically elute after the secondary alcohol isomers due to higher polarity and boiling points.[1]

Figure 2: GC-MS Workflow for Isomer Resolution. [1][3][4][5][2][6]

Viscosity Measurement (Capillary)

To verify the higher viscosity of the primary isomer fraction (if isolated):

-

Instrument: Ubbelohde Viscometer (Size 1 or 1C).

-

Temperature Control: Water bath at 25.0°C ± 0.05°C.

-

Procedure:

Safety & Handling

While DPGME is generally considered low toxicity, the specific isomer shares the glycol ether hazard profile.[1][3]

-

GHS Classification: Eye Irritation 2B (Mild).[1]

-

Inhalation: High vapor concentrations (heated) may cause drowsiness (Narcotic effects).[1]

-

Skin: Minimal irritation; low permeability compared to ethylene glycol ethers.[1]

-

Storage: Hygroscopic. Store in nitrogen-purged, tight containers to prevent moisture uptake which alters viscosity and solvation power.[1]

References

-

PubChem. (2025).[1][5] Compound Summary: this compound (CAS 13588-28-8).[1][3][5][7] National Library of Medicine.[1][3] [Link]

-

Stenutz, R. (2025).[1][5] Hansen Solubility Parameters for Glycol Ethers. Stenutz.eu.[1] [Link]

-

OECD SIDS. (2003).[1] Propylene Glycol Ethers: Dipropylene Glycol Methyl Ether (CAS 34590-94-8).[1][3] UNEP Publications.[1] [Link][1]

-

Restek Corporation. (2020).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the Rxi-1301Sil MS Column. Application Note. [Link]

Sources

- 1. 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | C10H22O4 | CID 25054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound|Dipropylene Glycol Methyl Ether [benchchem.com]

- 4. 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Dipropyleneglycol monomethyl ether | C7H16O3 | CID 25485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

- 7. This compound CAS#: 13588-28-8 [m.chemicalbook.com]

2-(2-methoxypropoxy)propan-1-ol CAS number and synonyms

[1][2][3]

Executive Summary

This compound (CAS: 13588-28-8) is a primary alcohol isomer of dipropylene glycol methyl ether (DPM).[1][2] While commercial DPM (CAS: 34590-94-8) is a widely used industrial solvent valued for its low toxicity, it is a mixture of four isomers.[1] This specific isomer—characterized by a terminal primary hydroxyl group—represents a minor constituent but holds significant importance in toxicological assessments and regulatory compliance due to its metabolic potential to oxidize into carboxylic acids, unlike its secondary alcohol counterparts.[1]

Part 1: Chemical Identity & Nomenclature[1][2][4]

This compound is often confused with the generic mixture.[1] Precise identification requires distinguishing the specific isomer from the commercial aggregate.[1]

Identification Matrix[1][2]

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number (Specific) | 13588-28-8 |

| CAS Number (Mixture) | 34590-94-8 (Generic DPM) |

| Molecular Formula | C₇H₁₆O₃ |

| Molecular Weight | 148.20 g/mol |

| SMILES | CC(CO)OCC(C)OC |

| InChI Key | CUDYYMUUJHLCGZ-UHFFFAOYSA-N |

Synonyms[1][5]

Part 2: Structural Isomerism & Synthesis[1]

Understanding the origin of this compound requires dissecting the oligomerization of propylene oxide (PO).[1]

The Isomer Cloud

Commercial DPM is generated by the reaction of methanol with propylene oxide.[1] This reaction is regioselective but not regiospecific, leading to "Head" (secondary alcohol,

The target molecule, This compound , possesses a terminal primary alcohol .[1] This structure indicates that the final propylene oxide unit underwent a ring opening at the less substituted carbon (anti-Markovnikov addition), a "beta-attack."[1]

-

Major Isomer (Safe): 1-(2-methoxypropoxy)propan-2-ol (Secondary alcohol).[1][8]

-

Target Isomer (Minor): this compound (Primary alcohol).[1]

Synthesis Workflow & Mechanism

The formation is a stepwise addition.[1] The critical step defining this specific isomer is the orientation of the second PO addition.[1]

Reaction Conditions:

-

Catalyst: Alkaline (e.g., NaOH, KOH) favors the secondary alcohol (Major).[1] Acidic catalysis increases the proportion of the primary alcohol (Minor).[1]

-

Temperature: 100°C - 150°C.[1]

-

Pressure: Elevated (to maintain PO in liquid phase).

Visualization: Synthesis Pathway

The following diagram illustrates the divergence between the major secondary alcohol isomer and the target primary alcohol isomer.[1]

Figure 1: Reaction network showing the formation of the target primary alcohol isomer via "Beta-attack" ring opening.[1]

Part 3: Toxicology & Metabolic Fate[1][9]

For drug development professionals, the distinction between primary and secondary alcohol isomers in glycol ethers is the critical determinant of safety .[1]

The "Alpha vs. Beta" Rule

-

Alpha-Isomers (Secondary Alcohols): Metabolized via conjugation (glucuronidation/sulfation) or oxidation to CO₂.[1] Generally considered safe (low teratogenicity).[1]

-

Beta-Isomers (Primary Alcohols): Substrates for Alcohol Dehydrogenase (ADH).[1] They oxidize to alkoxy-carboxylic acids.[1]

Metabolic Activation of this compound

Because this compound terminates in a primary hydroxyl group (-CH2OH), it follows the oxidation pathway similar to the known teratogen 2-methoxyethanol, albeit with lower potency due to the longer chain length.[1]

-

Oxidation Step 1: Conversion to aldehyde by ADH.[1]

-

Oxidation Step 2: Conversion to 2-(2-methoxypropoxy)propionic acid .

-

Toxicity Implication: While less toxic than the shorter-chain methoxyacetic acid, the accumulation of acid metabolites is the mechanism of concern for developmental toxicity in this chemical class.[1]

Visualization: Metabolic Activation

Figure 2: Metabolic oxidation pathway of the primary alcohol isomer leading to the acidic metabolite.[1]

Part 4: Physical Properties & Applications[1][4][6]

While the pure isomer is rarely isolated for commercial use, its properties are inferred from the mixture and structural modeling.[1]

Physical Data Table[1][2]

| Property | Value (Isomer Specific/Predicted) | Context |

| Boiling Point | ~195°C | Slightly higher than the secondary isomer (~190°C) due to better H-bonding access.[1] |

| Vapor Pressure | < 0.1 mmHg @ 20°C | Low volatility; contributes to the "tail" in evaporation profiles.[1] |

| Water Solubility | Miscible | Amphiphilic nature allows complete solubility.[1] |

| LogP (Octanol/Water) | -0.1 to 0.0 | Highly hydrophilic.[1] |

| Density | 0.951 g/cm³ | Consistent across the isomer family.[5] |

Application Relevance[1][2][11][12][13]

-

Solvency: Excellent coupling agent for water-based coatings.[1] The primary alcohol group provides slightly higher reactivity for urethane formation compared to the secondary isomer.[1]

-

Pharmaceuticals: Used strictly as a residual solvent or processing aid.[1] Due to the toxicity profile of primary glycol ethers, solvents containing high fractions of this isomer are generally avoided in API crystallization in favor of pure Alpha-isomers or other solvents.[1]

Part 5: Analytical Characterization

Distinguishing this compound from its isomers requires high-resolution chromatography.[1]

Gas Chromatography (GC) Protocol[1]

-

Column: Capillary column with a polar stationary phase (e.g., PEG/Wax).[1] Non-polar columns (DB-1/DB-5) may struggle to resolve the primary/secondary alcohol isomers effectively.[1]

-

Elution Order: On polar columns, the primary alcohol (higher boiling point, stronger polarity) typically elutes after the secondary alcohol isomers.[1]

-

Detector: FID (Flame Ionization) for quantification; MS (Mass Spectrometry) for confirmation.[1]

Mass Spectrometry (EI) Fragmentation

-

Primary Alcohol Signature: Look for a weak molecular ion (

) and strong alpha-cleavage peaks.[1] -

Differentiation: The secondary alcohol isomer (1-(2-methoxypropoxy)propan-2-ol) shows a prominent fragment at m/z 45 (CH3-CH=OH+) or similar secondary fragments, whereas the primary alcohol yields characteristic primary cleavage patterns (loss of -CH2OH group, M-31).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25485, this compound. Retrieved from [Link]

-

OECD SIDS (2003). Propylene Glycol Ethers: Toxicology and Screening Information. UNEP Publications. Retrieved from [Link][1]

-

U.S. EPA (2024). Dipropylene Glycol Methyl Ether: Chemical Data Access Tool. Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Dipropylene glycol methyl ether (Isomer mixture).[1][2] Retrieved from [Link][1]

Sources

- 1. 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | C10H22O4 | CID 25054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipropyleneglycol monomethyl ether | C7H16O3 | CID 25485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ppg-2 methyl ether [thegoodscentscompany.com]

- 4. This compound | CAS#:13588-28-8 | Chemsrc [chemsrc.com]

- 5. Di(propylene glycol) methyl ether - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization and Analytical Profiling of 2-(2-methoxypropoxy)propan-1-ol

Executive Summary

2-(2-methoxypropoxy)propan-1-ol (CAS: 13588-28-8) is a specific structural isomer of the commercially ubiquitous solvent Dipropylene Glycol Monomethyl Ether (DPGME).[1][2][3] While commercial DPGME (CAS: 34590-94-8) is a mixture of four isomers, the specific characterization of the this compound isomer—distinguished by its primary alcohol functionality—is critical for applications requiring precise regiochemistry, such as polyurethane synthesis or pharmaceutical intermediate profiling.[2][3]

This guide provides a definitive breakdown of the spectroscopic signatures (NMR, IR, MS) required to isolate and identify this specific isomer from its structural analogs.

Chemical Identity and Isomerism

To accurately interpret spectroscopic data, one must understand the regiochemistry that distinguishes this molecule from the bulk mixture.[3]

-

Common Designation: DPGME (Primary Alcohol Isomer)

-

Molecular Formula:

[2][3][4][5][6] -

Key Structural Feature: A primary hydroxyl group (

) and a secondary ether linkage.[2][3]

Isomer Generation Pathway

Commercial synthesis involves the reaction of propylene oxide with methanol, followed by a second propoxylation.[2][3] Regioselectivity leads to a mixture.[2][3] The requested isomer represents the "Head-to-Tail" addition where the final step leaves a primary alcohol.[2][3]

Figure 1: The target molecule (Green) is formed via attack at the secondary carbon of the intermediate, resulting in a terminal primary alcohol.

Spectroscopic Profiling

The primary challenge in analyzing this compound is distinguishing it from its secondary alcohol isomer, 1-(2-methoxypropoxy)propan-2-ol.[2][3]

Nuclear Magnetic Resonance (NMR)

Solvent Selection:

NMR (400 MHz,

)

The spectrum is characterized by diastereotopy due to the two chiral centers, causing methylene protons to appear as complex multiplets rather than simple doublets/triplets.[3]

| Functional Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| 3.36 | Singlet | 3H | Characteristic methoxy singlet.[2][3] | |

| 3.45 - 3.65 | Multiplet | 2H | Diagnostic: Diastereotopic methylene protons adjacent to the primary alcohol.[2][3] | |

| Ether | 3.30 - 3.40 | Multiplet | 1H | Methine proton at the ether linkage.[2][3] |

| Ether | 3.20 - 3.30 | Multiplet | 2H | Central ether bridge protons.[2][3] |

| 1.12 - 1.15 | Doublet ( | 6H | Two methyl groups (overlapping doublets due to diastereomers).[2][3] | |

| 2.4 - 2.8 | Broad Singlet | 1H | Variable shift depending on concentration/H-bonding.[2][3] |

Expert Insight: In the secondary alcohol isomer (the major contaminant), the methine proton attached to the OH appears further downfield (~3.9 ppm). The absence of a signal at 3.9 ppm and the integration of the 3.4-3.6 ppm region confirms the purity of the primary alcohol isomer.[3]

NMR (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| 56.8 | Methoxy carbon.[2][3] | |

| Ether | 75.0 - 77.0 | Methine carbons (ether linked).[2][3] |

| 64.5 | Diagnostic: Primary alcohol carbon.[2][3] (Secondary alcohol C would be ~66-67 ppm).[2][3] | |

| Ether | 73.5 | Central methylene bridge.[2][3] |

| 16.0 - 19.0 | Methyl carbons.[2][3] |

Mass Spectrometry (GC-MS)

Electron Ionization (EI) at 70 eV is the standard method.[2][3] The molecular ion (

Fragmentation Pathway:

-

Alpha-Cleavage: The most dominant fragmentation occurs alpha to the ether oxygen.[2][3]

-

Base Peak (m/z 59): Corresponds to the

fragment.[2][3] -

Diagnostic Peak (m/z 31): The presence of a primary alcohol allows for the formation of the

ion (m/z 31).[2][3] This peak is significantly more abundant in this isomer than in the secondary alcohol isomer.

Figure 2: The m/z 31 fragment is the key indicator of the primary alcohol moiety.[2][3]

Infrared Spectroscopy (FT-IR)

Data typically collected as a thin film (neat).[2][3]

-

1050-1150 cm⁻¹: C-O-C ether stretch (strong, usually split into multiple bands due to multiple ether linkages).[2][3]

-

1050 cm⁻¹: Primary alcohol C-O stretch (distinct from secondary alcohol C-O which is typically closer to 1100 cm⁻¹).[2][3]

Experimental Protocols

Protocol 3.1: Sample Preparation for High-Res NMR

Self-Validating Step: Ensure the sample is free of water, as the water peak in

-

Drying: If the sample is hygroscopic (common for glycol ethers), dry over 3Å molecular sieves for 4 hours.

-

Solvent: Dissolve 10 mg of analyte in 0.6 mL of

(containing 0.03% TMS). -

Acquisition: Run at 298 K. Set relaxation delay (

) to 5 seconds to ensure accurate integration of the methyl protons vs the hydroxyl proton. -

Validation: Check the integration ratio of the Methoxyl singlet (3.36 ppm) to the Methyl doublets (1.1 ppm). It must be exactly 1:2 (3H : 6H).[2][3]

Protocol 3.2: GC-MS Isomer Separation

To confirm this specific isomer within a commercial DPGME mixture:

-

Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm film).[2][3]

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: Hold 40°C for 2 min -> Ramp 10°C/min to 200°C.

-

Elution Order: The primary alcohol isomer (this compound) typically elutes after the secondary alcohol isomer due to stronger hydrogen bonding interactions with the polar stationary phase.[2][3]

Applications in Drug Development

Solubility & Toxicology Profile

In pharmaceutical formulations, this isomer serves as a co-solvent and coupling agent.[2][3]

-

Solubility: Miscible with water and most organic solvents.[2][3]

-

Metabolism: Unlike ethylene glycol ethers, propylene glycol ethers are generally metabolized to propylene glycol and innocuous metabolites, reducing the risk of reproductive toxicity.[2][3]

-

Partition Coefficient (log P): ~ -0.1 to -0.[2][3]3. This hydrophilicity makes it excellent for solubilizing poorly water-soluble APIs (Active Pharmaceutical Ingredients) in aqueous formulations.[2][3]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25485, Dipropylene glycol monomethyl ether.[2][3] Retrieved from [Link][2][3]

-

NIST Mass Spectrometry Data Center. 2-Propanol, 1-(2-methoxypropoxy)- Mass Spectrum.[2][3] Retrieved from [Link][2][3]

-

OECD SIDS (2003). Dipropylene Glycol Methyl Ether: SIDS Initial Assessment Report.[2][3] UNEP Publications.[2][3] Retrieved from [Link][2][3]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dipropyleneglycol monomethyl ether | C7H16O3 | CID 25485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ppg-2 methyl ether [thegoodscentscompany.com]

- 5. 1-(2-Methoxypropoxy)-2-propanol | 13429-07-7 | Benchchem [benchchem.com]

- 6. Di(propylene glycol) methyl ether - Wikipedia [en.wikipedia.org]

2-(2-methoxypropoxy)propan-1-ol molecular weight and formula

An In-depth Technical Guide to 2-(2-methoxypropoxy)propan-1-ol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile solvent and chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development and formulation science, this document delves into the compound's core physicochemical properties, synthesis pathways, and practical applications, grounded in established scientific principles.

Core Chemical Identity and Properties

This compound, widely known in industrial contexts as Dipropylene Glycol Methyl Ether (DPGME), is a member of the propylene glycol ether family.[1] Its structure, featuring both ether and alcohol functional groups, grants it amphiphilic character—possessing both hydrophilic (water-loving) and lipophilic (oil-loving) properties. This duality is central to its utility as a highly effective solvent and coupling agent.[1]

It is crucial to note that "DPGME" is a mixture of isomers, with this compound being one of several potential structures. The specific properties and reactivity can vary slightly between isomers. The most common CAS number for the mixture is 34590-94-8.[2]

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

Physicochemical Data

The compound's physical and chemical properties dictate its behavior in various applications, from reaction kinetics to formulation stability. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | Dipropylene Glycol Methyl Ether, DPGME | [2][6] |

| CAS Number | 13588-28-8 (for this specific isomer) | [4][6] |

| Appearance | Colorless liquid | [6] |

| Odor | Weak, mild ether-like | [6] |

| Boiling Point | 188 °C (370.4 °F) | [2] |

| Melting Point | -83 °C (-117.4 °F) | [2] |

| Density | 0.950 g/mL | [2] |

| Solubility | Completely miscible in water | [6][7] |

| Flash Point | 232 °F (111 °C) | [8] |

Synthesis Pathway and Mechanism

The industrial synthesis of DPGME isomers, including this compound, is a well-established process. It proceeds via a two-step nucleophilic ring-opening reaction involving propylene oxide and methanol.[9] The choice of catalyst is a critical determinant of the final isomer distribution. A base-catalyzed pathway is often employed to selectively favor the formation of the secondary alcohol isomer, which is the desired product in many applications.[9]

Base-Catalyzed Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism.[9]

-

Step 1: Formation of Propylene Glycol Methyl Ether (PGME). A basic catalyst deprotonates methanol to form a methoxide ion (CH₃O⁻). This potent nucleophile then attacks one of the carbon atoms of the propylene oxide's epoxide ring. The attack preferentially occurs at the less sterically hindered carbon, leading to the formation of the α-isomer, 1-methoxy-2-propanol.[9]

-

Step 2: Formation of Dipropylene Glycol Methyl Ether (DPGME). The hydroxyl group of the newly formed PGME is then deprotonated by the base. This alkoxide subsequently attacks a second molecule of propylene oxide, again at the less hindered carbon, to yield this compound.[9]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general procedure for the base-catalyzed synthesis. Causality: The dropwise addition of propylene oxide is crucial to control the exothermic reaction and prevent dangerous temperature and pressure increases. The final purification by distillation separates the desired DPGME product from unreacted starting materials and the PGME intermediate.

-

Catalyst Preparation: Prepare a solution of sodium methoxide by cautiously dissolving sodium hydroxide in anhydrous methanol within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

First Addition: Heat the methanolic sodium hydroxide solution to the target reaction temperature (typically 80-100°C).

-

Second Addition: Add the first equivalent of propylene oxide dropwise to the heated mixture while vigorously stirring. Maintain a steady reaction temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to reflux for several hours to ensure the complete conversion of the initial propylene oxide.

-

Third Addition: Add the second equivalent of propylene oxide dropwise to the reaction mixture, maintaining the temperature (typically 100-140°C).

-

Final Reflux: Reflux the mixture for an additional several hours to drive the reaction to completion.

-

Purification: After cooling, neutralize the catalyst with an appropriate acid. The final product can be purified from the resulting salt, unreacted starting materials, and intermediate species by fractional distillation under reduced pressure.

Applications in Research and Drug Development

The unique combination of properties makes this compound a valuable component in various formulations. Its slow-to-moderate evaporation rate and high water solubility make it an ideal coupling agent.[6]

Formulation Science

In the development of coatings and cleaning solutions, DPGME serves as a critical component.[6]

-

Coupling Agent: It helps to bind immiscible components, such as oil and water, into a stable, homogenous solution.

-

Coalescing Agent: In water-based latex coatings, it aids in the formation of a continuous film as the coating dries.

-

Solvent: It is an effective solvent for a wide range of substances, including greases, oils, and resins, making it highly useful in industrial and household cleaning formulations.[1] Its higher flash point compared to other glycol ethers also makes it easier and safer to handle, store, and ship.[7]

Role in Drug Development

While not typically a direct active pharmaceutical ingredient (API), its properties are relevant in formulation development. Its excellent solvency and low toxicity profile make it a candidate for use as an excipient in certain topical or transdermal drug delivery systems, although this is a less common application. Its primary utility remains in the manufacturing and cleaning of pharmaceutical equipment, where it can effectively remove residual APIs and excipients.[7]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is a flammable liquid and vapor.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[11] Repeated exposure to high vapor concentrations may cause irritation of the respiratory system.[12]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[10] Use non-sparking tools and take precautionary measures against static discharge.[11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[11] In case of skin contact, wash thoroughly with soap and water.[12]

Always consult the most current Safety Data Sheet (SDS) before use for complete and detailed safety information.

References

-

This compound. (n.d.). Stenutz. Retrieved February 11, 2026, from [Link]

-

Safety Data Sheet: 2-Methoxy-1-propanol. (n.d.). Carl ROTH. Retrieved February 11, 2026, from [Link]

-

2-Propanol, 1-(2-methoxypropoxy)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

-

1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)-. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7). (n.d.). Cheméo. Retrieved February 11, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Deft Finishing. Retrieved February 11, 2026, from [Link]

-

ppg-2 methyl ether 1-(2-methoxypropoxy)propan-2-ol; (2-methoxymethylethoxy)propanol. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

-

2-METHOXY-1-PROPANOL. (n.d.). Occupational Safety and Health Administration. Retrieved February 11, 2026, from [Link]

-

2-PROPANOL, 1-(2-METHOXYPROPOXY)-. (n.d.). EWG's Guide to Healthy Cleaning. Retrieved February 11, 2026, from [Link]

-

2-Propanol, 1-(2-methoxypropoxy)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

-

2-Propanol, 1-(2-methoxypropoxy)-. (n.d.). US EPA. Retrieved February 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. 2-Propanol, 1-(2-methoxypropoxy)- [webbook.nist.gov]

- 4. This compound CAS#: 13588-28-8 [m.chemicalbook.com]

- 5. 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound|Dipropylene Glycol Methyl Ether [benchchem.com]

- 7. ppg-2 methyl ether [thegoodscentscompany.com]

- 8. 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | C10H22O4 | CID 25054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. buyat.ppg.com [buyat.ppg.com]

Technical Analysis: 2-(2-methoxypropoxy)propan-1-ol Water Solubility & Miscibility

[1][2]

Executive Summary

This technical guide analyzes the solubility profile of 2-(2-methoxypropoxy)propan-1-ol (CAS: 13588-28-8), a specific primary alcohol isomer of the commercial solvent Dipropylene Glycol Methyl Ether (DPGME).[1] While often encountered as a minor constituent (2–5%) in commercial isomeric mixtures, its distinct structural features—specifically the primary hydroxyl group—confer unique solvation thermodynamics compared to its secondary alcohol counterparts.[1]

For researchers in drug development and formulation science, this molecule represents a "Class A" cosolvent: completely miscible with water at ambient conditions, with a low LogP (approx. 0.006–0.[1]4) indicating high hydrophilicity.[1] Its utility lies in its dual-functional nature (ether + alcohol), allowing it to act as a coupling agent that bridges the polarity gap between aqueous buffers and hydrophobic Active Pharmaceutical Ingredients (APIs).[1]

Part 1: Physicochemical Profile & Solubility Data[2][3]

The following data consolidates specific properties relevant to aqueous solubility and formulation stability.

| Property | Value | Context for Formulation |

| IUPAC Name | This compound | Primary alcohol isomer |

| CAS Number | 13588-28-8 | Specific isomer identifier |

| Water Solubility | Miscible (in all proportions) | Ideal for aqueous concentrates |

| LogP (Octanol/Water) | ~0.006 – 0.41 | Indicates minimal lipophilicity; partitions into aqueous phase |

| Molecular Weight | 148.2 g/mol | Low MW facilitates rapid diffusion |

| H-Bond Donors | 1 (Primary -OH) | Critical for water network integration |

| H-Bond Acceptors | 3 (2 Ethers, 1 Hydroxyl) | High capacity for accepting water protons |

| Vapor Pressure | ~0.02 - 0.07 mmHg (25°C) | Low volatility reduces evaporative loss during processing |

Technical Note on Isomerism: Commercial DPGME is a mixture. The isomer this compound contains a primary hydroxyl group , which typically exhibits faster reaction kinetics (e.g., in esterification) and slightly different H-bonding accessibility compared to the major secondary alcohol isomers [1, 2].[1]

Part 2: Mechanistic Basis of Solvation

Understanding why this molecule is miscible is crucial for predicting its behavior in complex formulations.[1] The mechanism is driven by the Entropic-Enthalpic Balance of the ether-alcohol structure.[1]

Structural Drivers[2]

-

Bifunctional Hydrogen Bonding: The molecule features a "clamp-like" structure where the terminal hydroxyl group acts as a proton donor, while the two internal ether oxygens act as proton acceptors.[1] This allows a single molecule of this compound to anchor multiple water molecules, disrupting the native water lattice less aggressively than purely hydrophobic chains.[1]

-

Amphiphilic Coupling: The propylene backbone provides just enough lipophilicity to interact with hydrophobic drug domains, while the oxygen-rich chain maintains water compatibility.[1] This "coupling" effect prevents phase separation in oil-in-water microemulsions.[1]

Thermodynamic Pathway

The mixing process is thermodynamically favorable (

-

Enthalpic Contribution (

): Exothermic formation of strong intermolecular Hydrogen bonds between the solvent's -OH/Ether groups and water.[1] -

Entropic Contribution (

): The flexible propoxy chains allow for high conformational freedom even when solvated, minimizing the "hydrophobic effect" penalty usually seen with longer carbon chains.[1]

Visualization: Solvation Mechanism

The following diagram illustrates the interaction network between this compound and the aqueous solvent matrix.

Figure 1: Mechanistic pathway of solvation showing the interplay between hydrogen bonding (enthalpy) and chain flexibility (entropy) leading to miscibility.[1]

Part 3: Experimental Protocol (Validation)

As a scientist, you should not rely solely on literature values for critical formulations. The following protocol is a self-validating system to determine the miscibility limit (or confirm miscibility) and construct a ternary phase diagram for a Drug-Solvent-Water system.

Protocol: Ternary Phase Stability Mapping

Objective: To define the "Isotropic Region" where the drug, this compound, and water coexist as a stable solution.[1]

Reagents:

-

Test Article: this compound (High Purity >98%).

-

Model Hydrophobic Drug (e.g., Ibuprofen or specific API).[1]

-

Milli-Q Water.[1]

Methodology:

-

Preparation of Stock: Dissolve the API in this compound to saturation. Filter to remove undissolved solids.[1]

-

Water Titration (Cloud Point Method):

-

Aliquot 5.0 mL of the Drug/Solvent stock into a clear scintillation vial with a magnetic stir bar.

-

Maintain temperature at 25°C ± 0.5°C.

-

Titrate water dropwise (10 µL increments) into the vial under constant stirring.

-

-

Endpoint Detection:

-

Observe for permanent turbidity (Cloud Point).[1] This indicates the transition from a stable cosolvent system to phase separation (drug precipitation).[1]

-

Validation Step: If no cloud point is reached even at 95% water content (for the solvent alone), the solvent is confirmed miscible.[1] For the drug mixture, the cloud point defines the solubility boundary.[1]

-

-

Data Plotting:

Visualization: Experimental Workflow

Figure 2: Workflow for the "Cloud Point" titration method to determine the solubility boundary in a ternary system.

Part 4: Applications in Drug Development

The complete miscibility of this compound allows it to function in roles where traditional solvents (like Ethanol or Propylene Glycol) might fail due to volatility or viscosity issues.[1]

Cosolvent for Injectables & Topicals

Due to its low LogP, it partitions readily into the aqueous phase, carrying hydrophobic drugs with it.[1] It is particularly effective for "water-reducible" coatings and formulations , where a drug is dissolved in the organic phase and then diluted with water without "shocking" the system (precipitation) [3, 4].[1]

Coupling Agent in Emulsions

In macro- or micro-emulsions, this molecule acts at the interface.[1] Its ether tail extends into the oil phase while the hydroxyl head anchors in the water phase, reducing interfacial tension and preventing coalescence.[1] This stabilizes formulations against temperature fluctuations.[1]

Safety & Toxicology Considerations

While miscible, the toxicity profile must be considered.[1] Isomers of DPGME are generally considered to have lower toxicity than ethylene glycol ethers (E-series) because they do not metabolize to alkoxyacetic acids.[1] However, for pharmaceutical use, the specific isomer purity and residual reactants must be verified [5, 6].[1]

References

-

Stenutz, R. (n.d.).[1] this compound Data Sheet. Stenutz.eu.[1] Retrieved from [Link][1][2]

-

PubChem. (2025).[1][3] Compound Summary: this compound.[1][3][4][2][5] National Library of Medicine.[1] Retrieved from [Link][1]

-

OECD. (2003).[1] SIDS Initial Assessment Report: Propylene Glycol Ethers. OECD High Production Volume Chemicals Programme.[1] Retrieved from [Link][1]

-

Dow Chemical. (n.d.).[1] DOWANOL™ DPM Glycol Ether Technical Data Sheet. Retrieved from [Link][1][3]

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Dipropylene glycol methyl ether. Retrieved from [Link][1]

-

World Health Organization (WHO). (2001).[1] Dipropylene Glycol Monomethyl Ether (CICAD 31).[1] Concise International Chemical Assessment Documents. Retrieved from [Link][1]

Technical Guide: Characterization of 2-(2-methoxypropoxy)propan-1-ol

Vapor Pressure, Density, and Isomeric Distinctions in High-Purity Applications[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-methoxypropoxy)propan-1-ol (CAS 13588-28-8), a specific structural isomer often found as a minor component in commercial Dipropylene Glycol Monomethyl Ether (DPGME).[1][2] While commercial DPGME (CAS 34590-94-8) is a commodity solvent widely characterized as a mixture, the specific isolation and characterization of the this compound isomer is critical for specialized drug development and precision coating applications where isomeric purity influences toxicity profiles, evaporation rates, and solvency parameters.[1][2]

This guide synthesizes predicted physicochemical data with experimental baselines from the commercial mixture, details rigorous protocols for measuring vapor pressure and density, and maps the structural relationships of DPGME isomers.[1]

Chemical Identity & Isomeric Landscape[1][2]

Commercially available DPGME is a mixture of four isomers produced by the reaction of propylene oxide with methanol.[1][2] Understanding the specific geometry of This compound is vital, as it contains a primary alcohol group, unlike the major isomers which are secondary alcohols.[1][2] This structural difference significantly impacts reactivity (e.g., esterification rates) and metabolic pathways (e.g., oxidation to carboxylic acids).[1]

2.1 Isomer Classification[1][2]

2.2 Structural Visualization (DOT)

The following diagram illustrates the structural relationship between the target primary alcohol isomer and the dominant secondary alcohol isomers.

Caption: Structural hierarchy of Dipropylene Glycol Monomethyl Ether isomers, highlighting the target primary alcohol against the commercial mixture matrix.

Physicochemical Properties: Data & Analysis

Due to its status as a minor isomer, experimental data for pure this compound is sparse in public registries.[1][2] The data below synthesizes predicted values (based on group contribution methods validated against similar glycol ethers) and experimental benchmarks from the commercial mixture.

3.1 Comparative Data Table

| Property | Target Isomer (Pure) [Predicted] | Commercial Mixture (DPGME) [Experimental] | Scientific Rationale for Deviation |

| CAS Number | 13588-28-8 | 34590-94-8 | Distinct chemical entities.[1][2] |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | Identical (Isomers).[1][2] |

| Boiling Point (1 atm) | 203.3 ± 15.0 °C | 189.6 °C | Primary alcohols typically exhibit higher boiling points than secondary isomers due to more accessible hydrogen bonding.[1][2] |

| Density (20°C) | 0.955 ± 0.06 g/cm³ | 0.951 g/cm³ | Structural packing of the linear primary chain is slightly denser than the branched secondary isomers.[1] |

| Vapor Pressure (25°C) | ~0.06 - 0.10 mmHg | 0.3 - 0.4 mmHg | The target isomer is less volatile (lower VP) due to stronger intermolecular H-bonding interactions.[1][2] |

| Flash Point | > 85 °C | 75 °C | Lower volatility correlates with a higher flash point.[1][2] |

| Water Solubility | Miscible | Miscible | Both contain ether and alcohol functionalities ensuring hydrophilicity.[1] |

3.2 Vapor Pressure Analysis

The commercial mixture exhibits a vapor pressure of approximately 0.37 mmHg (50 Pa) at 25°C .[1][2] The target isomer, this compound, is expected to have a lower vapor pressure (estimated ~0.07 mmHg).[1][2]

-

Implication: In evaporation-driven processes (e.g., film formation in drug coatings), this isomer will enrich in the liquid phase as the more volatile secondary alcohols evaporate first.[1][2] This "tailing" solvent effect can influence film morphology and residual solvent levels.[1][2]

3.3 Density Profile

The density of glycol ethers is temperature-dependent.[1][2] For the commercial mixture, density decreases linearly with temperature:

- [1][2]

- [1][2][8]

-

Coefficient of Thermal Expansion:

.[1][2] -

Protocol Note: When handling the pure isomer, assume a density of 0.955 g/cm³ for volumetric calculations at standard temperature.

Experimental Protocols for Characterization

For researchers isolating this isomer or validating purity, standard methods must be adapted for low-volatility, hygroscopic liquids.[1][2]

Protocol 1: High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine density with precision

-

Sample Preparation:

-

Calibration:

-

Injection:

-

Equilibration:

-

Validation:

Protocol 2: Vapor Pressure Determination (Static Method)

Objective: Measure low vapor pressure (< 1 mmHg) accurately. Method: Static Isoteniscope or Capacitance Manometer method (ASTM D2879 modified).[1][2]

-

System Setup:

-

Degassing (The "Freeze-Pump-Thaw" Cycle):

-

Measurement:

-

Data Analysis:

Workflow Visualization: Characterization Pipeline

The following workflow outlines the logical sequence for characterizing a synthesized or isolated batch of this compound.

Caption: Step-by-step characterization workflow for validating physicochemical properties of the target isomer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25485, this compound. Retrieved January 31, 2026 from [Link][1]

-

OECD SIDS (2003). Propylene Glycol Ethers: Dipropylene Glycol Methyl Ether (CAS 34590-94-8).[1][2] UNEP Publications. Retrieved from [Link] (Note: Source for mixture isomer composition).[1][2]

-

The Good Scents Company. Dipropylene glycol monomethyl ether Isomer Data. Retrieved from [Link]

-

Dow Chemical (2023). Product Safety Assessment: Dipropylene Glycol Methyl Ether. Retrieved from [Link]

Sources

- 1. 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | C10H22O4 | CID 25054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipropyleneglycol monomethyl ether | C7H16O3 | CID 25485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 13588-28-8 [m.chemicalbook.com]

- 4. This compound | CAS#:13588-28-8 | Chemsrc [chemsrc.com]

- 5. This compound|Dipropylene Glycol Methyl Ether [benchchem.com]

- 6. ppg-2 methyl ether [thegoodscentscompany.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Dipropylene Glycol Monomethyl Ether [drugfuture.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-methoxypropoxy)propan-1-ol

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(2-methoxypropoxy)propan-1-ol, a prominent isomer in commercial dipropylene glycol methyl ether (DPGME). Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical principles, evolution of synthesis methodologies, and detailed experimental protocols.

Introduction: The Genesis of Glycol Ethers

The journey of this compound is intrinsically linked to the broader class of glycol ethers, which emerged as commercially significant solvents in the 1920s and saw widespread use by the 1930s.[1] Pioneers in the chemical industry, such as Union Carbide and The Dow Chemical Company, were instrumental in the development and commercialization of these versatile compounds.[2][3][4][5][6] Union Carbide's "CELLOSOLVE" solvents, based on ethylene glycol ethers, and Dow's "DOWANOL" line, which includes propylene glycol ethers, became industry standards.[2][4][5][7] The unique dual functionality of an ether and an alcohol group within the same molecule bestowed upon them excellent solvency for a wide range of substances, making them invaluable in industries such as coatings, cleaners, and inks.[8]

The Emergence of this compound

While a precise date for the initial synthesis of this compound is not clearly documented in readily available literature, its development is a direct consequence of the industrial production of propylene glycol ethers. Commercial DPGME is, in fact, a mixture of four isomers, with this compound being a major constituent.[8][9] The primary industrial synthesis route involves the reaction of propylene oxide with methanol.[10]

The Core Synthesis: A Two-Step Nucleophilic Addition

The industrial synthesis of this compound is a sequential two-step process initiated by the base-catalyzed reaction of methanol with propylene oxide.[10]

Step 1: Formation of Propylene Glycol Methyl Ether (PGME)

The first step involves the nucleophilic ring-opening of the propylene oxide epoxide ring by methanol. This reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃). The use of a basic catalyst is crucial as it favors the formation of the secondary alcohol isomer, 1-methoxy-2-propanol, which is the desired intermediate for the subsequent reaction.[1][10] The reaction proceeds via an SN2 mechanism, where the methoxide ion attacks the less sterically hindered carbon of the epoxide.[10]

Step 2: Formation of Dipropylene Glycol Methyl Ether (DPGME)

The 1-methoxy-2-propanol formed in the first step then acts as a nucleophile, reacting with a second molecule of propylene oxide to yield a mixture of dipropylene glycol methyl ether isomers, including the target molecule, this compound.[10]

Reaction Mechanism and Isomer Formation

The reaction of the propylene glycol methyl ether intermediate with another molecule of propylene oxide leads to the formation of four possible isomers of dipropylene glycol methyl ether. This is due to the asymmetric nature of both the PGME and the incoming propylene oxide molecule.

Evolution of Synthesis Methodologies and Catalysis

The industrial synthesis of glycol ethers has evolved to improve selectivity, yield, and environmental footprint.

Early Industrial Synthesis: Homogeneous Basic Catalysis

The traditional and still widely used method for producing propylene glycol ethers is the reaction of propylene oxide with an alcohol in the presence of a homogeneous basic catalyst, such as sodium hydroxide or potassium hydroxide.[1] This process, however, has several drawbacks:

-

Formation of Byproducts: A significant challenge is the formation of the undesired 2-methoxy-1-propanol isomer in the first step, which is known to have higher toxicity.[1] Additionally, higher glycol ethers (tripropylene glycol methyl ether, etc.) can form.

-

Catalyst Removal: The homogeneous catalyst must be neutralized and removed from the product, which adds to the complexity and cost of the purification process.

Modern Advancements: Heterogeneous Catalysis and Process Intensification

To address the limitations of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. These solid catalysts offer the advantage of easy separation from the reaction mixture, leading to a more streamlined and environmentally friendly process.

-

Solid Base Catalysts: A variety of solid base catalysts have been investigated, including nano-metal oxides. For instance, a patented method describes the use of nano-Fe₂O₃, nano-CuO, nano-NiO, nano-ZnO, and nano-SnO₂ for the synthesis of propylene glycol methyl ether.[11]

-

Reactive Distillation: The integration of reaction and distillation in a single unit, known as reactive distillation, has been explored to improve efficiency. A patent describes a process where a solution of a basic catalyst in methanol is fed to a catalytic distillation column containing a heterogeneous basic catalyst for the production of propylene glycol methyl ether.[12]

Detailed Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative laboratory-scale procedure for the synthesis of this compound.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Heating mantle

-

Methanol

-

Propylene oxide

-

Sodium hydroxide (catalyst)

-

Distillation apparatus

Procedure:

Step 1: Synthesis of Propylene Glycol Methyl Ether (PGME)

-

To a three-neck flask, add methanol and a catalytic amount of sodium hydroxide.

-